N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea
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Overview
Description
N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea is a useful research compound. Its molecular formula is C9H9Cl2N3O3 and its molecular weight is 278.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Urea Biosensors Development
Urea, an organic compound, plays a crucial role in various biological processes, including nitrogen metabolism. The development of urea biosensors is a significant scientific application of urea-related compounds. These biosensors are designed to detect and quantify urea concentration, utilizing enzyme urease as a bioreceptor element. Advances in biosensor technology have integrated various nanoparticles and conducting polymers to enhance enzyme immobilization and sensor performance. Such innovations are pivotal in medical diagnostics and environmental monitoring, where precise urea detection is essential for assessing health conditions and environmental quality. (Botewad et al., 2021)
Nitrogen Fertilization in Agriculture
In agriculture, urea-based compounds are extensively used as nitrogen fertilizers, offering an economical solution for enhancing crop yield. Research has highlighted the challenges associated with urea fertilization, such as ammonia volatilization and phytotoxicity, and proposed the use of urease inhibitors to mitigate these issues. These inhibitors can significantly reduce nitrogen loss, improving the efficiency of urea fertilizers and minimizing environmental impacts. The strategic application of urease inhibitors represents a forward-thinking approach to sustainable agriculture, balancing crop production needs with environmental stewardship. (Bremner, 1995)
Industrial and Environmental Applications
Urea and its derivatives also find applications in industrial processes and environmental management. For instance, the use of urea as a hydrogen carrier presents a promising avenue for sustainable energy solutions. Urea's attributes, such as non-toxicity, stability, and easy storage, make it an attractive candidate for hydrogen storage and transportation. This application underscores the potential of urea in supporting renewable energy technologies and contributing to a sustainable energy future. (Rollinson et al., 2011)
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-(hydroxyiminomethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O3/c10-7-2-1-3-8(11)6(7)4-17-14-9(15)12-5-13-16/h1-3,5,16H,4H2,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCYNAYEXOIEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.